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CAS No.: 41332-24-5

Cat. No.: B1679991

Get Quote

An In-depth Overview of the Structure, Properties, and Clinical Development of the Selective N-

type Calcium Channel Blocker Z-160

Abstract
Z-160 is a first-in-class, orally available small molecule that acts as a selective, state-

dependent blocker of N-type (CaV2.2) voltage-gated calcium channels. Developed for the

management of chronic neuropathic pain, Z-160 underwent Phase IIa clinical trials to evaluate

its efficacy in conditions such as lumbosacral radiculopathy and postherpetic neuralgia. Despite

its promising mechanism of action, the clinical development of Z-160 was discontinued. This

guide provides a comprehensive technical overview of Z-160, including its chemical structure,

physicochemical properties, mechanism of action, and a summary of its clinical trial design and

outcomes. This document is intended for researchers, scientists, and professionals in the field

of drug development.

Chemical Structure and Physicochemical Properties
Z-160 hydrochloride is the salt form of the active compound. Its chemical and physical

properties are summarized in the table below.
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Mechanism of Action and Signaling Pathway
Z-160 is a selective antagonist of N-type (CaV2.2) voltage-gated calcium channels.[1][2] These

channels are predominantly located on presynaptic terminals of nociceptive neurons in the

dorsal horn of the spinal cord. In chronic pain states, neurons can become hyperexcitable and

fire at high frequencies. Z-160 is designed to be state-dependent, meaning it preferentially

targets and blocks N-type calcium channels on neurons that are in a state of high-frequency

firing.[1]

By blocking the influx of calcium ions into these presynaptic terminals, Z-160 inhibits the

release of excitatory neurotransmitters such as glutamate and substance P. This, in turn,

dampens the transmission of pain signals to the brain.
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Figure 1: Mechanism of Action of Z-160

Clinical Development and Experimental Protocols
Z-160 was advanced into Phase IIa clinical trials by Zalicus Inc. for the treatment of chronic

neuropathic pain.[5] Two key studies were initiated to evaluate its efficacy and safety.

Phase IIa Study in Lumbosacral Radiculopathy
Official Title: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled,

Parallel-Group Study to Evaluate The Efficacy and Safety of Z160 in Subjects With Pain

Associated With Lumbosacral Radiculopathy.[6]

ClinicalTrials.gov Identifier: NCT01655849.[1][6]

Objective: To compare the efficacy and safety of Z-160 against placebo in patients with

lumbosacral radiculopathy over a 6-week period.[6]

Methodology:

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

Inclusion Criteria (Abbreviated): Patients with a diagnosis of lumbosacral radiculopathy.

Exclusion Criteria (Abbreviated): History of hypersensitivity to calcium channel blockers,

history of certain liver enzyme elevations, or participation in a previous Z-160 clinical

study.[6]

Primary Outcome Measures: Not explicitly stated in the provided search results, but likely

related to pain reduction.

Secondary Outcome Measures: Not explicitly stated in the provided search results.

Phase IIa Study in Postherpetic Neuralgia
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Official Title: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled,

Parallel-Group Study to Evaluate the Efficacy and Safety of Z160 in Subjects With

Postherpetic Neuralgia.

ClinicalTrials.gov Identifier: NCT01757873.[1]

Objective: To assess the efficacy of Z-160 compared to placebo in reducing pain in

individuals with postherpetic neuralgia.[1]

Methodology:

Study Design: A 6-week, double-blind, multicenter, randomized, placebo-controlled,

parallel-group study.[1]

Patient Population: Approximately 140 subjects with postherpetic neuralgia at around 35

centers in the U.S.[1]

Primary Outcome Measure: Change in the average weekly pain score from baseline to

week 6, based on a daily 11-point Pain Intensity Numeral Rating Scale.[1]

Secondary Outcome Measures: Changes from baseline in weekly average pain score,

Neuropathic Pain Scale, Patient Global Impression of Change, Profile of Mood States,

Daily Sleep Interference Scale, and plasma concentrations of Z-160.[1]
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Figure 2: Generalized Phase IIa Clinical Trial Workflow for Z-160

Development History and Discontinuation
Z-160 was originally developed by Neuromed Pharmaceuticals, which was later acquired by

Zalicus.[2] Despite being a promising first-in-class N-type calcium channel blocker, the

development of Z-160 was discontinued in November 2013 for the indications of neuropathic

pain and postherpetic neuralgia.[2] The specific reasons for the discontinuation are not detailed

in the provided search results but are often related to a failure to meet primary efficacy

endpoints, an unfavorable side-effect profile, or strategic business decisions.

Conclusion
Z-160 represents a significant effort in the development of targeted therapies for chronic

neuropathic pain. Its mechanism of action as a selective, state-dependent N-type calcium

channel blocker was scientifically well-founded. The discontinuation of its clinical development

underscores the challenges inherent in translating preclinical promise into clinical efficacy and

safety for pain therapeutics. The data and methodologies from the Z-160 program may still

provide valuable insights for researchers and scientists working on the next generation of non-

opioid analgesics and ion channel modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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